molecular formula C4H2Br2IN3 B13079383 5,6-Dibromo-3-iodopyrazin-2-amine

5,6-Dibromo-3-iodopyrazin-2-amine

Cat. No.: B13079383
M. Wt: 378.79 g/mol
InChI Key: NJRLVWNODKLNCH-UHFFFAOYSA-N
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Description

5,6-Dibromo-3-iodopyrazin-2-amine is a heterocyclic compound with the molecular formula C4H2Br2IN3. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of bromine and iodine atoms in the structure makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-3-iodopyrazin-2-amine typically involves the bromination and iodination of pyrazine derivatives. One common method is the bromination of 2-aminopyrazine followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents such as acetic acid or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-3-iodopyrazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5,6-Dibromo-3-iodopyrazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dibromo-3-iodopyrazin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms in the structure can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dibromo-5-iodopyrazin-2-amine
  • 5-Bromo-3-iodopyrazin-2-amine
  • 5,6-Dichloro-3-iodopyrazin-2-amine

Uniqueness

5,6-Dibromo-3-iodopyrazin-2-amine is unique due to the presence of both bromine and iodine atoms in its structure This combination of halogens provides distinct reactivity and properties compared to other similar compounds

Properties

Molecular Formula

C4H2Br2IN3

Molecular Weight

378.79 g/mol

IUPAC Name

5,6-dibromo-3-iodopyrazin-2-amine

InChI

InChI=1S/C4H2Br2IN3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10)

InChI Key

NJRLVWNODKLNCH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)Br)Br)I)N

Origin of Product

United States

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